8-Bromo-2'-deoxyadenosine

説明

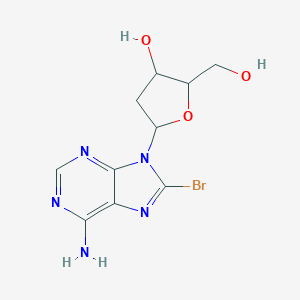

8-ブロモ-2’-デオキシアデノシンは、2’-デオキシアデノシンの修飾形である有機臭素化合物です。アデノシン環系の8位に臭素置換基を有しています。 この化合物はアデノシン類に属し、そのユニークな特性によりオリゴヌクレオチドの構造研究で広く用いられています .

準備方法

合成経路と反応条件: 8-ブロモ-2’-デオキシアデノシンの調製は、通常、2’-デオキシアデノシンの臭素化によって行われます。反応は、8位における選択的臭素化を保証するために制御された条件下で行われます。 このプロセスには、アセトニトリルまたはメタノールなどの適切な溶媒中で、臭素または臭素含有試薬を使用することが含まれます .

工業生産方法: 特定の工業生産方法はあまり文書化されていませんが、合成は一般的に、スケールアップの変更を伴う実験室の手順に従います。 反応条件は、高収率と高純度を達成するために最適化されており、再結晶化やクロマトグラフィーなどの精製工程が含まれることがよくあります .

3. 化学反応解析

反応の種類: 8-ブロモ-2’-デオキシアデノシンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

光分解: UV光を使用して光分解を誘起します。

主な生成物:

5',8-シクロ-2'-デオキシアデノシン: C5'ラジカルを含む環化反応により生成されます.

化学反応の分析

Photolytic Reactions

UV-induced photolysis initiates radical-mediated pathways:

-

Solvent-dependent outcomes :

Table 1: Photolysis Products Under Different Conditions

| Solvent | Major Product | Yield (%) | Diastereomeric Ratio (5'R:5'S) |

|---|---|---|---|

| Methanol | 8-Hydroxy-2'-deoxyadenosine | 32 | – |

| Acetonitrile | 5',8-Cyclo-2'-deoxyadenosine | 65 | 1.7:1 |

| Water | 5',8-Cyclo-2'-deoxyadenosine | 58 | 1.6:1 |

Ammonia and Amine-Mediated Substitutions

8-Br-dA undergoes nucleophilic substitution with amines, yielding 8-amino-2'-deoxyadenosine (8-NH₂-dA) and 8-oxo-2'-deoxyadenosine (8-oxo-dA) :

-

Aqueous ammonia (30%) at 55°C:

-

Methylamine (40% aqueous) :

Table 2: Reaction Kinetics with Amines

| Amine Reagent | Conditions | Conversion (%) | Major Product |

|---|---|---|---|

| 30% NH₃ (aq) | 55°C, 16 h | 20 | 8-NH₂-dA + 8-oxo-dA |

| 40% CH₃NH₂ (aq) | 55°C, 5 h | 100 | 8-NH₂-dA |

| 30% (CH₃)₂NH (aq) | 55°C, 16 h | 70 | 8-NH₂-dA |

Electron-Induced Degradation

Low-energy electron attachment triggers phosphodiester bond cleavage in 8-Br-dA-containing DNA models :

-

Radical intermediates :

Key Steps in Electron-Induced Degradation:

-

-

(via intramolecular H-transfer)

-

Acid/Base Hydrolysis

The glycosidic bond in 8-Br-dA is labile under extreme pH conditions:

-

Acidic conditions (pH < 3) : Depurination occurs, releasing adenine derivatives .

-

Basic conditions (pH > 10) : Sugar moiety degrades via β-elimination .

Radical Cyclization Pathways

Steady-state photolysis in acetonitrile reveals a radical cascade involving bromine species:

Attempted Azide Substitution

Reaction with sodium azide (NaN₃) in DMF fails due to sodium salt precipitation . Alternative strategies (e.g., phase-transfer catalysts) are required for successful 8-azido-dA synthesis .

科学的研究の応用

DNA Synthesis and Structural Studies

8-Bromo-2'-deoxyadenosine is utilized in the synthesis of modified oligonucleotides. Its incorporation into DNA allows researchers to investigate the conformational preferences of nucleobases, particularly the N-glycosidic bond's syn and anti conformations. Studies have demonstrated that BrdA can stabilize certain DNA structures when incorporated at specific positions, influencing the overall stability of the resulting oligonucleotide duplexes .

Table 1: Comparison of Stability in Oligonucleotides

| Oligonucleotide Composition | Stability (kcal/mol) | Comments |

|---|---|---|

| Normal A:T Pair | +0.5 | Standard stability |

| BrdA:G Pair | +1.5 | Increased stability observed |

| BrdA:C Pair | -0.5 | Decreased stability |

The presence of the bromine atom enhances the acid sensitivity of BrdA compared to other modifications, making it a less favorable choice for automated solid-phase DNA synthesis due to potential depurination during repeated acid exposures .

Photochemical Properties

The photochemistry of this compound has been extensively studied, particularly regarding its behavior under UV light. The compound undergoes photolytic cleavage of the C-Br bond, resulting in the formation of a C8 radical. This radical can then abstract hydrogen from solvents or sugar moieties, leading to various products, including cyclized forms such as 5',8-cyclo-2'-deoxyadenosine .

Key Findings:

- UV Photolysis : The reaction pathway varies with solvent; in methanol, hydrogen abstraction from the solvent predominates, while in water or acetonitrile, intramolecular hydrogen abstraction is more significant .

- Cyclization Products : Approximately 65% yield of cyclization products was observed under specific conditions, demonstrating its potential for further studies on radical chemistry .

Therapeutic Applications

Research indicates that this compound exhibits antitumor activity and may be utilized in targeting indolent lymphoid malignancies. Its structure allows it to mimic natural nucleosides, potentially interfering with nucleic acid metabolism in cancer cells . The compound's radiosensitizing properties also suggest its application in enhancing the effectiveness of radiotherapy by inducing single-strand breaks in DNA through electron-induced degradation mechanisms .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Radicals : Research demonstrated that electron attachment to BrdA leads to cleavage of phosphodiester bonds, mimicking single-strand breaks in DNA. This property could be exploited for therapeutic strategies aimed at enhancing cancer treatment efficacy .

- Synthesis and Characterization : A study focused on synthesizing oligonucleotides containing BrdA and analyzing their structural properties revealed insights into glycosidic conformational preferences and stability profiles under varying conditions .

作用機序

8-ブロモ-2’-デオキシアデノシンの主要な作用機序は、C-Br結合の光分解によるC8ラジカルの生成です。このラジカルは、水素引き抜きや環化などのさらなる反応を起こして、さまざまな生成物を生成することができます。 この化合物の効果は、これらのラジカル反応によって仲介されており、DNAの構造と機能に影響を与える可能性があります .

類似化合物:

8-ブロモ-2'-デオキシグアノシン: 構造が似ており、オリゴヌクレオチドの構造研究で同様の用途に使用されます.

2'-デオキシアデノシン: 臭素置換基を持たない親化合物であり、核酸研究で広く使用されています.

ユニークさ: 8-ブロモ-2'-デオキシアデノシンは、臭素置換基によってユニークです。これは、特定の光化学反応とラジカルの形成を可能にします。 これは、DNA損傷と修復機構の研究、およびヌクレオチドの構造研究に特に役立ちます .

類似化合物との比較

8-Bromo-2’-deoxyguanosine: Similar in structure and used in similar applications for structural studies of oligonucleotides.

2’-Deoxyadenosine: The parent compound without the bromine substituent, used widely in nucleic acid research.

Uniqueness: 8-Bromo-2’-deoxyadenosine is unique due to its bromine substituent, which allows for specific photochemical reactions and radical formation. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for structural studies of nucleotides .

生物活性

8-Bromo-2'-deoxyadenosine (8-Br-dA) is a synthetic purine nucleoside analog that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of 8-Br-dA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

8-Br-dA is characterized by the substitution of a bromine atom at the 8-position of the adenine base. This modification alters its interaction with biological molecules, particularly DNA, RNA, and proteins. The compound can be represented as follows:

The biological activity of 8-Br-dA is primarily attributed to its role as a nucleoside analog. It can interfere with normal nucleic acid metabolism and function through several mechanisms:

- Inhibition of DNA Polymerases : 8-Br-dA can be incorporated into DNA during replication, leading to mutations or cell cycle arrest. Its incorporation can disrupt base pairing and result in mispairing events, which may induce apoptosis in cancer cells .

- Photochemical Properties : The compound exhibits significant photochemical reactivity, particularly under UV light. The cleavage of the C-Br bond generates radicals that can participate in further reactions, potentially leading to DNA strand breaks .

- Antitumor Activity : As a purine analog, 8-Br-dA has shown broad antitumor activity against various malignancies, particularly lymphoid cancers. It can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .

Therapeutic Applications

Due to its biological properties, 8-Br-dA has been investigated for several therapeutic applications:

- Cancer Treatment : Preclinical studies have demonstrated that 8-Br-dA exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication in certain contexts, suggesting potential applications in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the effects of 8-Br-dA in different biological contexts:

- Antitumor Efficacy : A study published in Nucleic Acids Research reported that 8-Br-dA effectively inhibited the proliferation of human lymphoid tumor cells. The mechanism was linked to its incorporation into DNA and subsequent induction of apoptosis via the mitochondrial pathway .

- Photochemical Reactions : Research on the photochemistry of 8-Br-dA revealed that UV irradiation leads to the formation of reactive radicals which can cause significant DNA damage. This property was exploited to enhance the cytotoxic effects on cancer cells when combined with photodynamic therapy .

- Mutagenicity Studies : Investigations into the mutagenic potential of 8-Br-dA indicated that its incorporation into DNA could lead to increased mutation rates, particularly in Escherichia coli models. This suggests caution in therapeutic applications due to potential off-target effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933787 | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14985-44-5 | |

| Record name | NSC79220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。